molecular formula C22H17BrN2O B11082819 12-(4-bromophenyl)-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one

12-(4-bromophenyl)-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one

Cat. No.: B11082819
M. Wt: 405.3 g/mol
InChI Key: LFOKAOMWLKUCCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

12-(4-bromophenyl)-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one is a complex organic compound belonging to the phenanthroline derivatives. Phenanthroline derivatives are known for their versatile applications in coordination chemistry, particularly as ligands forming stable complexes with various metal ions .

Preparation Methods

The synthesis of 12-(4-bromophenyl)-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one involves the condensation of 6-arylmethylene-aminoquinolines with 1,3-cyclohexanedione or dimedone in butanol . The reaction conditions typically include heating and the use of solvents like butanol to facilitate the condensation process. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium nitrite, acetic acid, and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

12-(4-bromophenyl)-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 12-(4-bromophenyl)-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one primarily involves its role as a chelating ligand. It forms stable complexes with metal ions by coordinating through its nitrogen atoms in the phenanthroline ring system . These complexes can interact with various molecular targets and pathways, depending on the metal ion involved and the specific application.

Comparison with Similar Compounds

Similar compounds include other phenanthroline derivatives such as:

Compared to these compounds, 12-(4-bromophenyl)-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one is unique due to the presence of the bromophenyl group, which can influence its reactivity and the types of complexes it forms.

Properties

Molecular Formula

C22H17BrN2O

Molecular Weight

405.3 g/mol

IUPAC Name

12-(4-bromophenyl)-8,9,10,12-tetrahydro-7H-benzo[b][4,7]phenanthrolin-11-one

InChI

InChI=1S/C22H17BrN2O/c23-14-8-6-13(7-9-14)20-21-15-3-2-12-24-16(15)10-11-18(21)25-17-4-1-5-19(26)22(17)20/h2-3,6-12,20,25H,1,4-5H2

InChI Key

LFOKAOMWLKUCCW-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(C3=C(N2)C=CC4=C3C=CC=N4)C5=CC=C(C=C5)Br)C(=O)C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.